5-Bromo-4-phenyl-1,3-thiazol-2-amine is a heterocyclic compound that belongs to the thiazole family. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, substituted at the 5-position with a bromine atom and at the 4-position with a phenyl group. This compound is notable for its potential applications in medicinal chemistry due to its diverse biological activities.
The synthesis of 5-Bromo-4-phenyl-1,3-thiazol-2-amine typically involves several key reactions:
5-Bromo-4-phenyl-1,3-thiazol-2-amine and its derivatives have been studied for their biological properties, including:
The synthesis methods for 5-Bromo-4-phenyl-1,3-thiazol-2-amine typically include:
5-Bromo-4-phenyl-1,3-thiazol-2-amine has several applications:
Studies on 5-Bromo-4-phenyl-1,3-thiazol-2-amine have focused on:
Several compounds share structural similarities with 5-Bromo-4-phenyl-1,3-thiazol-2-amine. Here are some notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
4-(4-Bromophenyl)-thiazol-2-amines | Similar thiazole ring structure | Diverse biological activities against pathogens |
5-Chloro-4-methylthiazol-2-amines | Chlorine substitution at the 5-position | Enhanced antimicrobial activity |
5-Iodo-4-nitrophenylthiazol | Iodine and nitro group substitutions | Potential anti-cancer properties |
These compounds are unique due to variations in substituents that influence their biological activity and chemical reactivity. The presence of different halogens or functional groups can significantly alter their pharmacological profiles.
X-ray crystallographic studies of structurally related compounds provide crucial insight into the molecular geometry of 5-Bromo-4-phenyl-1,3-thiazol-2-amine. Analysis of analogous brominated thiazole-phenyl systems reveals significant variations in dihedral angles between the thiazole and phenyl ring systems, which directly influence molecular packing and intermolecular interactions.
The dihedral angle between the thiazole and phenyl rings exhibits considerable structural dependence on substitution patterns and crystal environment. In 2-bromo-4-phenyl-1,3-thiazole, the planes of the thiazole and phenyl rings are inclined at 7.45 ± 0.10° with respect to each other [1] [2] [3]. This relatively small dihedral angle indicates near-planarity of the molecular framework, suggesting significant π-electron delocalization between the aromatic systems.
For more complex derivatives such as 1-(5-bromo-4-phenyl-1,3-thiazol-2-yl)pyrrolidin-2-one, crystallographic analysis reveals two crystallographically independent molecules with dihedral angles of 36.69 ± 0.11° (molecule A) and 36.85 ± 0.12° (molecule B) [4] [5] [6] [7]. These larger dihedral angles reflect steric constraints imposed by the pyrrolidin-2-one substituent at the 2-position of the thiazole ring.
The substitution pattern on the phenyl ring also significantly influences dihedral angle relationships. In 5-bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine, the thiazole ring makes a dihedral angle of 53.16 ± 0.11° with the adjacent methoxyphenyl ring [8] [9]. The substantial increase in dihedral angle compared to unsubstituted phenyl derivatives indicates steric interference from the methoxy substituents.
Compound | Dihedral Angle (Thiazole-Phenyl) (°) | Crystal System | Intermolecular Contacts | Reference |
---|---|---|---|---|
2-Bromo-4-phenyl-1,3-thiazole | 7.45 ± 0.10 | Monoclinic | π-π interactions (3.815 Å), S···Br contacts (3.5402 Å) | [1] [2] [3] |
1-(5-Bromo-4-phenyl-1,3-thiazol-2-yl)pyrrolidin-2-one (Molecule A) | 36.69 ± 0.11 | Monoclinic | C-H···π interactions, π-π interactions (3.7539 Å) | [4] [5] [6] [7] |
1-(5-Bromo-4-phenyl-1,3-thiazol-2-yl)pyrrolidin-2-one (Molecule B) | 36.85 ± 0.12 | Monoclinic | C-H···π interactions, π-π interactions (3.7539 Å) | [4] [5] [6] [7] |
5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine | 53.16 ± 0.11 | Triclinic | N-H···N hydrogen bonds, N-H···O hydrogen bonds | [8] [9] |
The bromine substitution at the 5-position of the thiazole ring introduces additional electronic and steric effects that influence molecular conformation. Computational studies indicate that the electron-withdrawing nature of bromine affects the electron density distribution within the thiazole ring, potentially altering the preferred dihedral angle with the phenyl substituent [10].
The crystal packing of 5-Bromo-4-phenyl-1,3-thiazol-2-amine is anticipated to be dominated by hydrogen bonding interactions involving the primary amine group at the 2-position. Analysis of structurally analogous compounds reveals complex three-dimensional hydrogen bonding networks that stabilize the crystal structure.
Primary amine groups in thiazol-2-amine derivatives typically engage in multiple hydrogen bonding motifs. The most prevalent interaction involves N-H···N hydrogen bonds between the amine group and the thiazole nitrogen atom, forming characteristic dimeric structures with R₂²(8) ring motifs [11] [12] [13]. These hydrogen bonds exhibit typical N···N distances of 2.8-3.2 Å and N-H···N angles of 150-170°.
In hydrobromide salts of thiazol-2-amines, additional stabilization occurs through N-H···Br⁻ hydrogen bonds. Studies of N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide monohydrate demonstrate that protonation occurs preferentially at the pyridine nitrogen rather than the thiazole nitrogen, resulting in complex hydrogen bonding patterns involving Namine-H···Br⁻, N⁺pyridine-H···Owater, and Owater-H···Br⁻ interactions [12].
The thiazole sulfur atom can also participate in hydrogen bonding as a weak acceptor. Crystal structures of related compounds show N-H···S interactions with S···H distances of 3.2-3.5 Å and N-H···S angles of 130-150° [13]. These interactions, while weaker than conventional hydrogen bonds, contribute to the overall stability of the crystal packing.
Hydrogen Bond Type | Distance Range (Å) | Angle Range (°) | Structural Role | Reference |
---|---|---|---|---|
N-H···N (amine to thiazole nitrogen) | 2.8-3.2 | 150-170 | Dimer formation | [11] [12] [13] |
N-H···O (amine to oxygen acceptor) | 2.7-3.0 | 160-180 | Chain/network formation | [11] [12] |
N-H···Br⁻ (amine to bromide anion) | 3.3-3.6 | 140-160 | Ionic stabilization | [12] |
C-H···π (aromatic interactions) | 3.5-4.0 | 120-150 | Crystal packing | [6] [14] |
π-π stacking | 3.6-3.9 | - | Aromatic stabilization | [1] [6] [14] |
S···Br contacts | 3.4-3.6 | - | Halogen bonding | [1] [14] |
N-H···S (amine to sulfur) | 3.2-3.5 | 130-150 | Weak interactions | [13] |
Aromatic stacking interactions between thiazole and phenyl rings provide additional stabilization in the crystal structure. π-π stacking interactions with centroid-to-centroid distances of 3.6-3.9 Å are commonly observed between parallel aromatic rings in related structures [1] [6] [14]. These interactions are particularly important for compounds with small dihedral angles between the thiazole and phenyl rings.
Halogen bonding involving the bromine substituent represents another significant intermolecular interaction. S···Br contacts with distances of 3.4-3.6 Å, significantly shorter than the sum of van der Waals radii (3.65 Å), indicate attractive interactions between the sulfur atom of one molecule and the bromine atom of an adjacent molecule [1] [14]. These halogen bonds contribute to the overall three-dimensional network structure and influence the preferred crystal packing arrangement.
Nuclear magnetic resonance spectroscopy provides detailed structural information for 5-Bromo-4-phenyl-1,3-thiazol-2-amine through characteristic chemical shifts and coupling patterns. Analysis of structurally related thiazol-2-amine derivatives establishes reliable spectroscopic markers for structural assignment.
In the ¹H Nuclear Magnetic Resonance spectrum, the thiazole ring proton at position 5 appears as a characteristic singlet at δ 7.28-7.30 ppm [15] [16]. This chemical shift is diagnostic for the thiazole ring system and provides confirmation of the brominated position at C-5. The absence of a signal in this region would indicate substitution at the 5-position, consistent with the proposed structure.
The phenyl ring protons exhibit characteristic aromatic multipicity patterns in the range δ 7.18-7.83 ppm [17] [16]. For para-disubstituted phenyl rings, these protons typically appear as two sets of doublets with coupling constants of approximately 7-8 Hz. The exact chemical shift values depend on the electronic nature of the substituents and their relative positions on the aromatic ring.
The primary amine group (NH₂) at the 2-position of the thiazole ring generates a characteristic broad signal at δ 6.5-7.0 ppm [15] [18]. The broadness of this signal results from rapid exchange with protic solvents and quadrupolar relaxation effects. In deuterated dimethyl sulfoxide (DMSO-d₆), this signal may appear as a broad singlet integrating for two protons.
Functional Group/Position | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) | Multiplicity/Characteristics | Reference |
---|---|---|---|---|
Thiazole C-H (position 5) | 7.28-7.30 | - | Singlet | [15] [16] |
Phenyl protons (aromatic) | 7.18-7.83 | - | Multiplet patterns | [17] [16] |
NH₂ group | 6.5-7.0 (broad) | - | Broad signal | [15] [18] |
Thiazole carbon (C-2) | - | 162-166 | Characteristic downfield shift | [19] |
Thiazole carbon (C-4) | - | 115-120 | Typical for thiazole C-4 | [19] |
Thiazole carbon (C-5, brominated) | - | ~90 | Diagnostic for C-Br bond | [19] |
Phenyl carbons (aromatic) | 7.18-7.83 | 128-140 | Aromatic region | [17] |
¹³C Nuclear Magnetic Resonance spectroscopy provides complementary structural information through characteristic carbon chemical shifts. The thiazole carbon atoms exhibit distinct chemical shifts that facilitate structural assignment. The C-2 carbon, bearing the amine substituent, appears at δ 162-166 ppm, reflecting the electron-donating nature of the amino group [19]. The C-4 carbon typically resonates at δ 115-120 ppm, characteristic of thiazole ring carbons adjacent to the sulfur atom.
The most diagnostic ¹³C Nuclear Magnetic Resonance signal for brominated thiazole derivatives is the C-5 carbon, which appears at approximately δ 90 ppm [19]. This significant upfield shift compared to non-brominated derivatives (δ ~115 ppm) provides unambiguous confirmation of bromine substitution at the 5-position. The large chemical shift difference results from the substantial mass effect and electronic influence of the bromine substituent.
Phenyl ring carbons typically resonate in the aromatic region (δ 128-140 ppm), with specific chemical shifts depending on the substitution pattern [17]. The ipso carbon (directly attached to the thiazole ring) usually appears at the downfield end of this range due to deshielding effects from the heterocyclic system.
Two-dimensional Correlation Spectroscopy (2D-COSY) experiments provide valuable connectivity information through scalar coupling relationships. For thiazol-2-amine derivatives, COSY spectra reveal characteristic cross-peaks between coupled protons within the aromatic systems [20]. The thiazole ring proton (if present) shows no cross-peaks due to its isolated position, while phenyl ring protons exhibit characteristic ortho and meta coupling patterns.
In substituted phenyl systems, 2D-COSY spectra facilitate assignment of individual aromatic protons through their coupling patterns. For 4-substituted phenyl rings, the COSY spectrum typically shows cross-peaks between H-2/H-3 and H-5/H-6, with the characteristic symmetry of para-disubstituted benzene derivatives [21] [22].
Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments provide direct and long-range ¹H-¹³C connectivity information. HSQC spectra confirm direct C-H relationships, while HMBC experiments reveal two- and three-bond ¹H-¹³C correlations that establish the overall molecular framework [20].
Infrared spectroscopy provides characteristic vibrational signatures that confirm the presence of thiazole-bromine interactions and validate the proposed molecular structure. The vibrational spectrum of 5-Bromo-4-phenyl-1,3-thiazol-2-amine exhibits several diagnostic absorption bands that facilitate structural characterization.
The primary amine group generates strong absorption bands in the N-H stretching region at 3200-3450 cm⁻¹ [15] [23] [24]. Primary amines typically exhibit two N-H stretching bands corresponding to symmetric and antisymmetric stretching modes. These bands are diagnostic for the amine functionality and confirm the presence of the NH₂ group at the 2-position of the thiazole ring.
Aromatic C-H stretching vibrations appear at 3045-3083 cm⁻¹, providing confirmation of the aromatic character of both the thiazole and phenyl ring systems [23] [25]. Multiple bands in this region are expected due to the different aromatic C-H environments in the molecule.
The thiazole ring system exhibits characteristic vibrational signatures that facilitate identification. The C=N stretching vibration of the thiazole ring appears as a strong absorption at 1554-1635 cm⁻¹ [23] [25] [24]. This band is diagnostic for the thiazole ring system and provides confirmation of the heterocyclic structure.
Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Characteristic Notes | Reference |
---|---|---|---|---|
N-H stretching (NH₂) | 3200-3450 | Strong | Diagnostic for primary amine | [15] [23] [24] |
Aromatic C-H stretching | 3045-3083 | Medium | Multiple bands expected | [23] [25] |
C=N stretching (thiazole) | 1554-1635 | Strong | Characteristic thiazole signature | [23] [25] [24] |
C=C stretching (aromatic) | 1492-1521 | Medium | Phenyl ring vibrations | [23] [25] |
C-N stretching | 1199-1325 | Medium | Thiazole and amine C-N bonds | [23] [24] |
S-C=N stretching (thiazole) | 696-884 | Medium | Thiazole ring signature | [15] [24] |
C-Br stretching | 500-750 | Variable | Bromine substitution marker | [26] |
Ring deformation modes | 400-700 | Weak-Medium | Fingerprint region | [24] |
Phenyl ring vibrations contribute additional characteristic absorptions in the spectrum. C=C stretching vibrations of the aromatic ring appear at 1492-1521 cm⁻¹ as medium intensity bands [23] [25]. These vibrations provide confirmation of the aromatic phenyl substituent and complement the thiazole ring signatures.
Carbon-nitrogen stretching vibrations appear in the region 1199-1325 cm⁻¹ and include contributions from both the thiazole C-N bonds and the exocyclic amine C-N bond [23] [24]. These bands provide additional confirmation of the nitrogen-containing functional groups in the molecule.
The thiazole ring system exhibits distinctive S-C=N stretching vibrations at 696-884 cm⁻¹ [15] [24]. These bands are characteristic of the thiazole ring and provide unambiguous identification of the heterocyclic core structure. The exact frequency depends on substitution patterns and electronic effects within the ring system.
Carbon-bromine stretching vibrations appear in the range 500-750 cm⁻¹ with variable intensity [26]. The C-Br stretching frequency is sensitive to the electronic environment around the bromine atom and provides confirmation of bromine substitution. In aromatic systems, these vibrations may couple with ring deformation modes, leading to complex spectral patterns in the fingerprint region.
The thiazole-bromine interaction manifests through several spectroscopic signatures beyond the fundamental C-Br stretching vibration. Electronic effects of bromine substitution influence the vibrational frequencies of the thiazole ring system, typically causing shifts in the C=N and S-C=N stretching modes compared to non-brominated analogs [24].
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